2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride
CAS No.:
Cat. No.: VC13756283
Molecular Formula: C8H11ClFNO2S
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClFNO2S |
|---|---|
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | (2-fluoro-6-methylsulfonylphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H10FNO2S.ClH/c1-13(11,12)8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H |
| Standard InChI Key | NFXWJDAYMQVBQB-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1CN)F.Cl |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1CN)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-Fluoro-6-methanesulfonyl-benzylamine hydrochloride belongs to the organofluorine and sulfonamide classes. The free base form, (2-fluoro-6-(methylsulfonyl)phenyl)methanamine (CAS 1564824-85-6), has the formula and a molecular weight of 203.23 g/mol . The hydrochloride salt adds a chlorine atom, resulting in and a molecular weight of 247.07 g/mol. The structural distinction between the free base and salt forms is critical for solubility and reactivity in pharmaceutical formulations.
Structural Analysis
The compound’s benzene ring is substituted at positions 2 and 6 with fluorine and methanesulfonyl groups, respectively. The fluorine atom’s electronegativity enhances the ring’s electron-withdrawing properties, while the methanesulfonyl group contributes to steric bulk and hydrogen-bonding potential. This configuration facilitates interactions with biological targets, such as enzymes or receptors.
Synthesis and Reaction Pathways
Synthetic Routes
The hydrochloride salt is synthesized via a nucleophilic substitution reaction between 2-fluorobenzylamine and methanesulfonyl chloride. Key steps include:
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Reagent Preparation: 2-Fluorobenzylamine is dissolved in a polar aprotic solvent (e.g., dichloromethane).
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Methanesulfonylation: Methanesulfonyl chloride is added dropwise under controlled conditions (0–5°C) to minimize side reactions.
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Salt Formation: The intermediate is treated with hydrochloric acid to precipitate the hydrochloride salt.
An alternative method for analogous benzylamines involves mesylation of benzyl alcohols using methanesulfonyl chloride and triethylamine, followed by amine substitution .
Reaction Optimization
Yields depend on temperature control and stoichiometry. For example, maintaining a 1:1 molar ratio of 2-fluorobenzylamine to methanesulfonyl chloride at 0°C achieves 80–85% purity. Purification via recrystallization or column chromatography enhances final product quality .
Physicochemical Properties
Physical Parameters
The free base exhibits moderate hydrophilicity (LogP = -0.21), suggesting balanced membrane permeability . The hydrochloride salt’s increased polarity enhances aqueous solubility, favorable for intravenous formulations.
Spectroscopic Data
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IR (KBr): Peaks at 1266 cm⁻¹ (S=O stretch) and 1105 cm⁻¹ (C-F stretch).
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¹H NMR (CDCl₃): δ 7.25 (t, J=8.0 Hz, aromatic H), 4.45 (s, -CH₂NH₂), 3.10 (s, -SO₂CH₃) .
Biological Activity and Pharmaceutical Applications
Enzyme Inhibition
Benzylamine derivatives, including 2-fluoro-6-methanesulfonyl-benzylamine, exhibit inhibitory activity against bacterial enzymes. For example, analogues of anacardic acid demonstrate IC₅₀ values of 2–5 µM against Staphylococcus aureus enoyl-ACP reductase . The methanesulfonyl group enhances binding affinity to enzyme active sites through hydrophobic interactions.
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